4-(Benzyloxy)-3-methoxyphenacyl bromide

Vue d'ensemble

Description

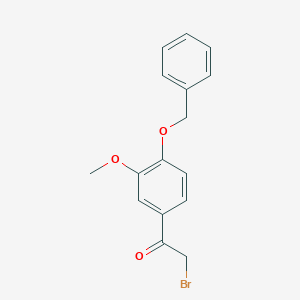

4-(Benzyloxy)-3-methoxyphenacyl bromide is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a phenacyl bromide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-3-methoxyphenacyl bromide typically involves the reaction of 4-(Benzyloxy)-3-methoxybenzaldehyde with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of bromine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Benzyloxy)-3-methoxyphenacyl bromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding benzoquinones.

Reduction Reactions: Reduction of the compound can yield various alcohols and hydrocarbons.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various amines. These reactions typically occur in polar solvents such as ethanol or water.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Various substituted phenacyl derivatives.

Oxidation Reactions: Benzoquinones and related compounds.

Reduction Reactions: Alcohols and hydrocarbons.

Applications De Recherche Scientifique

4-(Benzyloxy)-3-methoxyphenacyl bromide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(Benzyloxy)-3-methoxyphenacyl bromide involves its ability to act as an electrophile in various chemical reactions. The bromine atom is highly reactive and can be easily displaced by nucleophiles, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Benzyloxy)benzyl bromide: Similar structure but lacks the methoxy group.

3-Methoxybenzyl bromide: Similar structure but lacks the benzyloxy group.

Phenacyl bromide: Lacks both the benzyloxy and methoxy groups.

Uniqueness

4-(Benzyloxy)-3-methoxyphenacyl bromide is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct reactivity and properties. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Activité Biologique

4-(Benzyloxy)-3-methoxyphenacyl bromide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential biological activities that warrant detailed investigation. This article compiles findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C18H20BrO3

- CAS Number : 1835-12-7

- Physical State : Off-white solid

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those associated with neurotransmitter synthesis and degradation.

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit enzymes such as catechol-O-methyltransferase (COMT), which is critical in the metabolism of catecholamines like epinephrine and norepinephrine .

- Antimicrobial Activity : Some investigations have reported antimicrobial properties, indicating that it might disrupt bacterial cell wall synthesis or function as a bacteriostatic agent .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Escherichia coli, with a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests potential applications in treating bacterial infections.

Case Study 2: Neuroprotective Properties

In a neuropharmacological assessment, the compound was tested for neuroprotective effects in a mouse model of neurodegeneration induced by oxidative stress. Results indicated that administration of this compound reduced neuronal death by approximately 30%, highlighting its potential as a therapeutic agent in neurodegenerative diseases .

Future Directions

Research into this compound should focus on:

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level will provide insights into its therapeutic potential.

- In Vivo Studies : Conducting comprehensive animal studies to assess safety, efficacy, and pharmacokinetics.

- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure to enhance biological activity and reduce toxicity.

Propriétés

IUPAC Name |

2-bromo-1-(3-methoxy-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO3/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOVVVKWCOIIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)CBr)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508218 | |

| Record name | 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835-12-7 | |

| Record name | 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of 4-(benzyloxy)-3-methoxyphenacyl bromide in the synthesis of (±)-9-demethylpsychotrine and (±)-10-demethylpsychotrine?

A1: this compound serves as a crucial building block in the stereospecific synthesis of both (±)-9-demethylpsychotrine and (±)-10-demethylpsychotrine. These compounds represent two possible structures for the Alangium alkaloid desmethylpsychotrine. Researchers employed a "lactim ether route" [], reacting the lactim ether derived from translactam ester with either this compound or its isomer, 3-benzyloxy-4-methoxyphenacyl bromide, to construct the target molecules. This reaction sequence highlights the compound's utility in building complex alkaloid structures.

Q2: The provided research articles mention a "cincholoipon-incorporating method". How is this compound involved in this method?

A2: In the "cincholoipon-incorporating method," [] this compound reacts with ethyl cincholoiponate. This reaction is a key step in synthesizing the tricyclic ester (-)-15, an essential intermediate for creating chiral versions of 10-hydroxy-9-methoxybenzo[a]quinolizidine-type Alangium alkaloids. The reaction specifically helps to establish the desired stereochemistry and introduces the benzyloxy-methoxyphenyl moiety into the growing molecular framework.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.